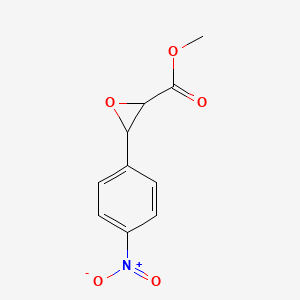

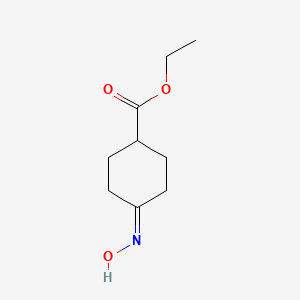

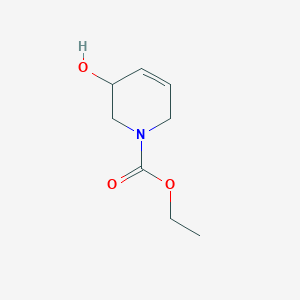

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a precursor to the compound , can be carried out through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, is known to undergo reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene .Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature . It has a molecular weight of 128.171 g/mol . It has a melting point of 30–31 °C and a boiling point of 232–234 °C .Aplicaciones Científicas De Investigación

Photooxidation Inhibition

A study investigated the inhibiting activity of certain cyclohexane carboxylic acid ethyl esters in the photooxidation of petroleum phosphors, indicating potential applications in enhancing the stability of petroleum products against oxidative damage (Rasulov et al., 2011).

Polymer Synthesis

Research on the synthesis and polymerization of new cyclic esters containing functional groups suggests applications in the development of hydrophilic aliphatic polyesters, highlighting the versatility of cyclohexanone derivatives in creating environmentally friendly materials (Trollsås et al., 2000).

Synthetic Chemistry

The diastereoselective synthesis of a functionalized cyclohexene skeleton demonstrates the utility of cyclohexanecarboxylic acid esters in constructing complex molecular structures, potentially useful in drug synthesis and material science (Cong & Yao, 2006).

Plasticizer Development

A study on cyclohexane dicarboxylic acid esters explores their use as non-toxic, environmentally friendly plasticizers, offering alternatives to phthalates in various applications, including PVC plasticization (Ou et al., 2014).

Environmental and Health Research

Investigations into the environmental exposure of specific cyclohexane dicarboxylic acid esters suggest their rising prevalence as phthalate substitutes, emphasizing the need for continued monitoring and assessment of new plasticizers' health effects (Silva et al., 2013).

Propiedades

IUPAC Name |

ethyl 4-hydroxyiminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRENYNCPFOMTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469105 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

CAS RN |

90942-89-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxyimino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)